Head-to-Head Cell Viability Comparison: A4B17 Demonstrates Lower IC50 Than Enzalutamide in LNCaP Cells
In direct head-to-head MTT assays conducted in LNCaP prostate cancer cells (n=3 independent experiments), A4B17 exhibited a 1.7-fold lower IC50 value (6.5 μM) compared to the clinically approved AR antagonist enzalutamide (11.2 μM) [1]. This direct comparison was performed under identical experimental conditions in the same laboratory and published in the peer-reviewed literature. The IC50 values represent compound concentrations required to reduce cell viability by 50% following treatment.
| Evidence Dimension | Cell viability (IC50) |
|---|---|
| Target Compound Data | 6.5 μM (average ± SEM) |
| Comparator Or Baseline | Enzalutamide: 11.2 μM (average ± SEM) |
| Quantified Difference | 1.7-fold lower IC50 (6.5 μM vs 11.2 μM) |
| Conditions | MTT assay; LNCaP AR-positive prostate cancer cells; n=3 independent experiments |
Why This Matters
Procurement of A4B17 over enzalutamide is justified for experiments requiring stronger inhibition of AR-positive prostate cancer cell proliferation at equivalent concentrations, with the additional mechanistic advantage of NTD-targeting independent of LBD binding.
- [1] Kuznik NC, et al. A chemical probe for BAG1 targets androgen receptor-positive prostate cancer through oxidative stress signaling pathway. iScience. 2022 Mar 31;25(5):104175. Figure 4D-F: MTT assay comparing enzalutamide and A4B17 on LNCaP cell viability (n=3). IC50 values: A4B17 6.5 μM, Enzalutamide 11.2 μM. View Source
